molecular formula C9H17ClO2S B13262007 4-Propylcyclohexane-1-sulfonyl chloride

4-Propylcyclohexane-1-sulfonyl chloride

Cat. No.: B13262007
M. Wt: 224.75 g/mol
InChI Key: AUYBBDZCZWQFAG-UHFFFAOYSA-N
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Description

4-Propylcyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C9H17ClO2S. It is a derivative of cyclohexane, where a propyl group is attached to the fourth carbon and a sulfonyl chloride group is attached to the first carbon. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propylcyclohexane-1-sulfonyl chloride can be synthesized through the oxidative chlorosulfonation of 4-propylcyclohexanol. The process involves the reaction of 4-propylcyclohexanol with chlorosulfonic acid (ClSO3H) under controlled conditions to yield the desired sulfonyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of thiourea and N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) as reagents. This method is efficient and provides high yields of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Propylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Propylcyclohexane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-propylcyclohexane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles, such as amines, to form sulfonamide bonds. This reaction is facilitated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution .

Comparison with Similar Compounds

Uniqueness: 4-Propylcyclohexane-1-sulfonyl chloride is unique due to the presence of the propyl group, which enhances its hydrophobicity and influences its reactivity in organic synthesis. This makes it particularly useful in the synthesis of sulfonamide derivatives with specific properties .

Properties

Molecular Formula

C9H17ClO2S

Molecular Weight

224.75 g/mol

IUPAC Name

4-propylcyclohexane-1-sulfonyl chloride

InChI

InChI=1S/C9H17ClO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h8-9H,2-7H2,1H3

InChI Key

AUYBBDZCZWQFAG-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)S(=O)(=O)Cl

Origin of Product

United States

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